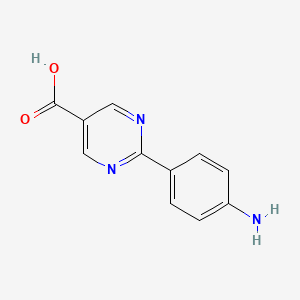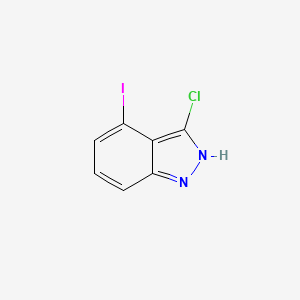
3-Chloro-4-iodo-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-4-ヨード-1H-インダゾールは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、その多様な生物活性で知られており、様々な薬効用途に使用されています。
2. 製法
合成経路と反応条件
3-クロロ-4-ヨード-1H-インダゾールの合成は、一般的に、オルト置換ベンジリデンヒドラジンの環化を伴います。 一般的な方法の1つは、2-クロロベンズアルデヒドとヒドラジンを反応させて対応するヒドラゾンを形成し、続いてヨウ素化して目的の位置にヨウ素原子を導入する方法です 。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、酢酸銅(Cu(OAc)2)などの触媒を用いて環化反応を促進することが含まれます .
工業的製法
3-クロロ-4-ヨード-1H-インダゾールの工業的製造には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動システムの使用は、化合物の効率と収率を高めることができます。温度、圧力、触媒濃度などの反応条件の最適化は、大規模製造において重要です。
3. 化学反応解析
反応の種類
3-クロロ-4-ヨード-1H-インダゾールは、以下を含む様々な化学反応を起こします。
求核置換反応: 塩素原子とヨウ素原子は、アミンやチオールなどの求核剤によって、塩基性条件下で置換され得ます.
酸化と還元: この化合物は、酸化と還元反応を起こす可能性がありますが、具体的な条件や試薬は異なる場合があります。
カップリング反応: ハロゲン原子の存在により、鈴木反応やヘック反応などのカップリング反応に適しており、炭素-炭素結合を形成することができます.
一般的な試薬と条件
求核置換反応: 一般的な試薬には、ハロアルカンと水酸化ナトリウム(NaOH)や炭酸カリウム(K2CO3)などの塩基があります。
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に用いられます。
カップリング反応: パラジウム触媒とトリエチルアミン(Et3N)などの塩基がしばしば使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンによる求核置換反応では、N-アルキル化誘導体が生成される可能性があり、カップリング反応では、ビアリール化合物が生成される可能性があります .
4. 科学研究における用途
3-クロロ-4-ヨード-1H-インダゾールは、以下を含むいくつかの科学研究における用途があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by iodination to introduce the iodine atom at the desired position . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-Chloro-4-iodo-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles such as amines and thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Chloro-4-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, such as kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling reactions.
Material Science: It can be employed in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use it to study the structure-activity relationships of indazole derivatives and their biological effects.
作用機序
3-クロロ-4-ヨード-1H-インダゾールの作用機序は、その特定の用途によって異なります。医薬品化学において、これは特定の酵素や受容体の阻害剤として作用する可能性があります。 例えば、インダゾール誘導体は、ATP結合部位に結合することによってキナーゼを阻害することが示されており、これにより標的タンパク質のリン酸化が阻止されます 。塩素原子とヨウ素原子の存在は、化合物の分子標的への結合親和性と選択性を高めることができます。
6. 類似の化合物との比較
類似の化合物
3-クロロ-1H-インダゾール: ヨウ素原子を欠いているため、反応性と生物活性に影響を与える可能性があります.
4-ヨード-1H-インダゾール: 塩素原子を欠いているため、化学的性質と用途に影響を与える可能性があります.
1H-インダゾール: ハロゲン置換のない親化合物であり、ハロゲン化の影響を研究するための基準として使用されます.
独自性
3-クロロ-4-ヨード-1H-インダゾールは、塩素原子とヨウ素原子の両方が存在するため、化学反応性と生物活性に大きな影響を与える可能性があります。 これらのハロゲンの組み合わせは、化合物が様々な化学反応に関与する能力を高め、医薬品用途における特定の分子標的への結合親和性を向上させることができます .
類似化合物との比較
Similar Compounds
3-Chloro-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-1H-indazole: Lacks the chlorine atom, which can influence its chemical properties and applications.
1H-indazole: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness
3-Chloro-4-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity for specific molecular targets in medicinal applications .
特性
分子式 |
C7H4ClIN2 |
|---|---|
分子量 |
278.48 g/mol |
IUPAC名 |
3-chloro-4-iodo-2H-indazole |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |
InChIキー |
TXJBEJGBXMNUHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2C(=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


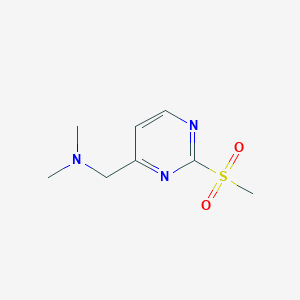
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11786725.png)


![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)
![(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)
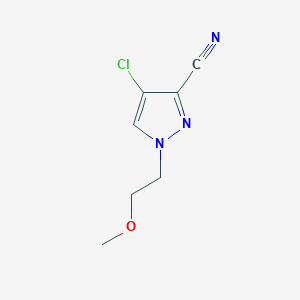
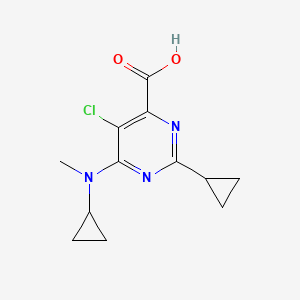
![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)
